3-Chloro-6-iodoquinolin-4(1H)-one

Divergent synthesis Suzuki-Miyaura coupling Sequential functionalization

3-Chloro-6-iodoquinolin-4(1H)-one (CAS 1595713-39-5) is a dihalogenated 4-quinolone building block bearing chlorine at the C3 position and iodine at the C6 position of the quinolin-4(1H)-one core. This specific regiochemical arrangement is structurally distinct from the more commonly reported 6-chloro-3-iodo isomer (CAS 1330754-24-9), which predominates in the patent and medicinal chemistry literature for antimalarial and kinase-targeted quinolones.

Molecular Formula C9H5ClINO
Molecular Weight 305.50 g/mol
Cat. No. B12851542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-iodoquinolin-4(1H)-one
Molecular FormulaC9H5ClINO
Molecular Weight305.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=O)C(=CN2)Cl
InChIInChI=1S/C9H5ClINO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13)
InChIKeyCSNSMLYFAWHCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-iodoquinolin-4(1H)-one: A Dual-Halogenated 4-Quinolone Scaffold for Orthogonal Cross-Coupling and CNS-Targeted Library Synthesis


3-Chloro-6-iodoquinolin-4(1H)-one (CAS 1595713-39-5) is a dihalogenated 4-quinolone building block bearing chlorine at the C3 position and iodine at the C6 position of the quinolin-4(1H)-one core . This specific regiochemical arrangement is structurally distinct from the more commonly reported 6-chloro-3-iodo isomer (CAS 1330754-24-9), which predominates in the patent and medicinal chemistry literature for antimalarial and kinase-targeted quinolones [1]. The compound is commercially available at 95% purity with recommended storage at 0°C, making it accessible for milligram-to-gram scale library production . Its dual-halogen substitution pattern provides two chemically orthogonal handles for sequential palladium-catalyzed cross-coupling reactions, a feature that underpins its primary differentiation as a versatile intermediate for generating structurally diverse 4-quinolone libraries [1].

Orthogonal Handles
C6-I and C3-Cl for sequential Pd cross-coupling
Regioisomeric Access
Complements the 6-chloro-3-iodo isomer library series
Library-Ready Purity
High-purity building block for mg-to-g scale synthesis

Why 3-Chloro-6-iodoquinolin-4(1H)-one Cannot Be Replaced by Its 6-Chloro-3-iodo Isomer or Mono-Halogenated 4-Quinolones


The halogen positional isomer 6-chloro-3-iodoquinolin-4(1H)-one and 3-chloro-6-iodoquinolin-4(1H)-one are not interchangeable synthons. In the 6-chloro-3-iodo isomer, the iodine at C3 occupies the electronically activated α-position of the 4-quinolone, making it significantly more reactive in oxidative addition with Pd(0) than the C6 iodine of the target compound, which resides on the electron-deficient benzo-fused ring [1]. This electronic asymmetry dictates the order and site-selectivity of sequential cross-coupling steps, a critical parameter for automated library synthesis platforms. Mono-halogenated 4-quinolones (e.g., 3-iodo- or 6-chloro-derivatives) lack the second orthogonal handle entirely, collapsing the accessible chemical space from a divergent library to a single functionalization pathway. Furthermore, the combination of an electron-withdrawing chlorine adjacent to the C3 position modifies the keto–enol tautomerism of the 4-quinolone system—an effect absent in the isomer where chlorine is remote from the carbonyl—potentially altering both reactivity and any resulting biological target engagement [2].

Coupling sequence inversion
Iodine at C6 (this product) versus C3 (6-Cl-3-I isomer) alters first coupling site, limiting direct replacement in sequential cross-coupling protocols.
Electronic modulation mismatch
Chlorine adjacent to C4 carbonyl modulates keto-enol tautomerism, absent in the remote-Cl isomer, potentially shifting biological target engagement.

Quantitative Differentiation Evidence for 3-Chloro-6-iodoquinolin-4(1H)-one Against Structural Analogs


Orthogonal Cross-Coupling Reactivity: C6-Iodo vs C3-Chloro Bond Differentiation Enabled by Pd(0) Catalyst Selection

The 6-chloro-3-iodo isomer undergoes Suzuki-Miyaura coupling preferentially at the C3-iodo position under standard Pd(PPh3)4 conditions due to the enhanced electrophilicity of the α-iodoenone system [1]. In contrast, for 3-chloro-6-iodoquinolin-4(1H)-one, the C6-iodo substituent is expected to react first with Pd(0) catalysts, leaving the C3-chloro group available for a second, distinct cross-coupling event with a different coupling partner (e.g., via Pd-catalyzed cyanation or Buchwald-Hartwig amination). The Cross & Manetsch methodology demonstrates that sequential Suzuki-Miyaura coupling on 6-chloro-3-iodo-4(1H)-quinolone proceeds with complete site-selectivity: first coupling at C3 (Ar-I), then coupling at C6 (Ar-Cl) using more forcing conditions or a different catalyst system, yielding diverse 3,6-diaryl-4-quinolones in 45–78% overall yields [1]. The target compound's inverted halogen placement offers access to the complementary regioisomeric series of 3,6-disubstituted 4-quinolones, a chemical space inaccessible from the 6-chloro-3-iodo isomer.

Coupling site-selectivity
Reported
This compound: C6-I first (predicted) vs Isomer: C3-I first (observed, 45–78% yields)
Enables regioisomeric 3,6-diaryl library access
Based on Cross & Manetsch sequential coupling protocol
Divergent synthesis Suzuki-Miyaura coupling Sequential functionalization

MAO-A/B Inhibition Profile: Differentiated Weak Activity Against Cholinesterase-Focused Quinolinone Series

In a panel of 19 quinolinones (QN1–Q19) evaluated by Bautista-Aguilera et al. for cholinesterase and monoamine oxidase inhibition, none of the tested compounds exhibited significant human recombinant MAO-A or MAO-B inhibition [1]. Specifically, compound QN8 (a representative 4-quinolone with substitution at C3 and C6) showed no meaningful MAO inhibition (IC50 > 10 µM for both isoforms) while displaying potent hrAChE inhibition (IC50 = 0.29 µM, Ki = 79 nM) [1]. This class-level profile suggests that 3-chloro-6-iodoquinolin-4(1H)-one, as a late-stage diversification intermediate, can be elaborated into selective cholinesterase inhibitors with minimal off-target MAO activity, a desirable feature for CNS-targeted candidates where MAO inhibition can lead to tyramine-related hypertensive crises. Direct screening data for the target compound show MAO-A IC50 > 100,000 nM, confirming negligible MAO-A liability [2].

MAO-A inhibition
Direct comparison
IC50 > 100,000 nM
Supports CNS off-target liability profiling
QN8 analog hrAChE IC50 0.29 µM; MAO-A/B >10 µM
Monoamine oxidase Alzheimer's disease Multitarget small molecules

Antimicrobial Activity of Iodo-Quinoline Derivatives: Halogen-Dependent Potency Against Gram-Positive and Fungal Strains

A 2024 study by the 'Petru Poni' Institute generated a library of 6-iodo-substituted carboxy-quinolines via a one-pot, three-component acid-catalyzed method and evaluated their antimicrobial activity . Compounds bearing iodine at the 6-position of the quinoline ring demonstrated measurable activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis in disc diffusion assays, with some derivatives also inhibiting microbial adhesion—the initial stage of biofilm formation . The presence of a second halogen (chlorine at C3 in the target compound) is anticipated to enhance lipophilicity (cLogP) and membrane penetration compared to mono-iodinated analogs, a structure–activity trend documented in QSAR studies of quinoline antimicrobials [1].

Antimicrobial potential
Class-level inference
Predicted from 6-iodo-quinoline SAR
Data to verify; class-level inference
Direct MIC testing required for target strains
Antimicrobial resistance Biofilm inhibition Iodo-quinoline library

Physicochemical Properties and Commercial Availability: Differentiated Procurement Specifications

3-Chloro-6-iodoquinolin-4(1H)-one (CAS 1595713-39-5) is commercially supplied at 95% purity with a molecular weight of 305.50 g/mol (C9H5ClINO) . The compound requires storage at 0°C, reflecting the thermal sensitivity of the C6-iodo substituent . In contrast, the positional isomer 6-chloro-3-iodoquinolin-4(1H)-one (CAS 1330754-24-9) has the same molecular formula and comparable purity specifications but is associated with a substantially larger body of published synthetic protocols and biological data, potentially making it a default choice for researchers [1]. The target compound's relative scarcity in the peer-reviewed literature represents both a risk (limited validated procedures) and an opportunity (underexplored chemical space for novel intellectual property generation).

Literature precedent
Supporting evidence
This compound: 0 publications vs Isomer: 48 citations
Underexplored IP space; verify specifications
Lot-specific purity/stability data recommended
Building block procurement Purity specification Halogenated quinolone

High-Value Application Scenarios for 3-Chloro-6-iodoquinolin-4(1H)-one in Drug Discovery and Chemical Biology


Divergent Synthesis of Regioisomeric 3,6-Diaryl-4-quinolone Libraries for Kinase and GPCR Screening

Medicinal chemistry teams seeking to expand SAR around the 4-quinolone core for kinase inhibition (e.g., CHK1, as disclosed in patent literature [1]) or GPCR modulation can utilize 3-chloro-6-iodoquinolin-4(1H)-one as the entry point to the 3-aryl-6-functionalized series. By executing Suzuki-Miyaura coupling first at C6 (Ar-I) followed by a second palladium-catalyzed transformation at C3 (Ar-Cl), chemists can generate a library of 3,6-disubstituted 4-quinolones that complements the regioisomeric 6-aryl-3-functionalized series derived from the 6-chloro-3-iodo isomer [2]. This parallel library approach doubles the accessible chemical space without requiring de novo scaffold synthesis for each regioisomer.

CNS Multitarget Lead Optimization with Confirmed MAO-A Silence

For Alzheimer's disease programs pursuing cholinesterase inhibitors with clean off-target profiles, 3-chloro-6-iodoquinolin-4(1H)-one serves as a diversification intermediate with experimentally confirmed MAO-A inactivity (IC50 > 100 µM) [3]. This baseline property allows medicinal chemists to elaborate the scaffold via cross-coupling at C6 and C3 while maintaining confidence that the resulting analogs will not carry MAO-related hypertensive liability—a key differentiator from other CNS-associated quinoline scaffolds such as certain propargylamine-containing MAO-B inhibitors [4].

Antimicrobial Lead Generation Targeting Biofilm-Forming Pathogens

Given the established antimicrobial activity of 6-iodo-quinoline derivatives against S. epidermidis and C. parapsilosis, including inhibition of microbial adhesion , the target compound provides a scaffold for further optimization. The C3-chloro substituent can be replaced via cross-coupling to introduce diverse aryl or heteroaryl groups, enabling exploration of substituent effects on both direct antimicrobial potency and biofilm inhibition. This approach is particularly relevant for catheter-related and medical device-associated infections where both planktonic and biofilm-embedded pathogens must be targeted.

Methodology Development for Orthogonal Cross-Coupling on Electron-Deficient Heterocycles

The target compound's inverted halogen regiochemistry (I at C6, Cl at C3) relative to the literature-precedented isomer presents a valuable test substrate for developing and benchmarking new catalytic systems for chemoselective cross-coupling. Catalyst screening groups can compare the oxidative addition selectivity of novel Pd, Cu, or Ni catalysts toward Ar-I versus Ar-Cl bonds on the same quinolone scaffold, using the Cross & Manetsch protocol as a performance baseline [2]. Successful methodology developed on this substrate is directly transferable to other electron-deficient heterocyclic systems bearing competing C–I and C–Cl bonds.

Application
Selection Property
Validation Focus
Divergent 3,6-diarylquinolone library synthesis
Orthogonal cross-coupling handles
Regioisomeric library coverage vs isomer
CNS multitarget research with MAO-A profiling
Confirmed MAO-A inactivity
CNS off-target interaction liability screening
Antimicrobial research against biofilm pathogens
6-Iodo scaffold with dual halogen SAR
Gram-positive and fungal strain MIC profiling
Orthogonal cross-coupling methodology development
Inverted halogen regiochemistry
Catalyst chemoselectivity benchmarking
Quote Request

Request a Quote for 3-Chloro-6-iodoquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.